molecular formula C44H40N2O2P2 B1148354 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide CAS No. 138517-61-0

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B1148354
CAS No.: 138517-61-0
M. Wt: 690.75
InChI Key:
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Description

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide is a useful research compound. Its molecular formula is C44H40N2O2P2 and its molecular weight is 690.75. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the Trost ligand, also known as ®-Trost ligand or 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide, is the palladium catalyst in the Tsuji-Trost reaction . This reaction is a palladium-catalyzed allylation of nucleophiles .

Mode of Action

The Trost ligand interacts with its target, the palladium catalyst, by coordinating with the allyl group in the Tsuji-Trost reaction . This coordination forms an η2 π-allyl complex . An oxidative addition then occurs, during which the leaving group is expelled, giving an η3 π-allyl complex . Depending on the strength of the nucleophile, the reaction can take two different pathways .

Biochemical Pathways

The Trost ligand affects the Tsuji-Trost reaction pathway, a palladium-catalyzed allylation of nucleophiles . This reaction pathway is crucial for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds . The Trost ligand, through its interaction with the palladium catalyst, influences the direction and outcome of this pathway .

Pharmacokinetics

This interaction influences the bioavailability of the resulting compounds in the reaction .

Result of Action

The action of the Trost ligand results in high levels of asymmetric induction in a wide range of reactions involving palladium π-allyl intermediates . This leads to the formation of various bonds (C–C, C–O, C–S, C–N) with a single catalyst system , enabling the synthesis of a diverse range of chiral products .

Action Environment

The action, efficacy, and stability of the Trost ligand are influenced by several environmental factors, including reaction temperature, catalyst concentration, solvent, and nucleophile counter-ion . These factors can significantly affect the enantioselectivity of the reactions involving the Trost ligand .

Biochemical Analysis

Biochemical Properties

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable applications is in the reactivation of CRISPR/Cas9 functions. This compound facilitates the removal of azidomethylnicotinyl (AMN) groups that mask gRNA and inhibit CRISPR systems . By doing so, it enables the precise editing of genes, which is essential for various genetic studies and therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the Staudinger reduction can lead to the activation of specific signaling pathways that are otherwise inhibited by azide groups. This activation can result in changes in gene expression, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a phosphine in the Staudinger reduction, where it binds to azide groups and facilitates their reduction to amines . This binding interaction is crucial for the reactivation of CRISPR/Cas9 functions, as it removes inhibitory groups from gRNA, allowing for precise gene editing.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is recommended to make fresh stock solutions prior to each use to ensure its effectiveness . Long-term studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by storage conditions and other environmental factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively facilitate biochemical reactions without causing significant adverse effects. At higher doses, there may be toxic or adverse effects observed. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in biochemical reactions. For instance, its involvement in the Staudinger reduction requires the presence of specific enzymes that catalyze the reduction of azides to amines . These interactions can affect metabolic flux and the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSEDAJMGFTLR-XRSDMRJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H40N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894121
Record name Trost ligand
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138517-61-0
Record name Trost Ligand
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138517-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trost ligand, (R,R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trost ligand
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)benzamide
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Record name TROST LIGAND, (R,R)-
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Q & A

Q1: How does the Trost ligand interact with palladium to form the active catalytic species?

A1: The Trost ligand acts as a chiral, bidentate ligand, coordinating to the palladium center via both phosphorus atoms. This coordination creates a chiral environment around the palladium, which is crucial for enantioselective catalysis. []

Q2: How does the chiral environment around the palladium center influence enantioselectivity?

A2: The chiral environment created by the Trost ligand leads to the formation of diastereomeric transition states during the reaction. The energy difference between these transition states dictates the preferential formation of one enantiomer over the other, resulting in enantioselectivity. []

Q3: What is the molecular formula and weight of the Trost ligand?

A3: The molecular formula is C44H42N2O2P2, and the molecular weight is 692.78 g/mol.

Q4: Are there any characteristic spectroscopic data for the Trost ligand?

A4: Yes, the Trost ligand exhibits characteristic signals in various spectroscopic techniques. For instance, in 31P NMR, it shows a characteristic signal around -12 ppm. Moreover, IR spectroscopy can confirm the presence of amide bonds with characteristic peaks.

Q5: What solvents are typically used with the Trost ligand-Pd complexes?

A5: Common solvents include toluene, THF, dichloromethane, and 1,4-dioxane. The choice of solvent can impact the reaction rate and enantioselectivity. []

Q6: What types of reactions are typically catalyzed by Trost ligand-Pd complexes?

A7: Trost ligand-Pd complexes excel in enantioselective allylic alkylations, desymmetrizations, and related transformations. [, , ] These reactions have found widespread use in the synthesis of natural products, pharmaceuticals, and other complex molecules. [, , ]

Q7: Can you provide an example of a reaction mechanism involving the Trost ligand-Pd complex?

A8: In a typical allylic alkylation, the palladium(0) complex coordinates to the double bond of an allylic substrate, forming a π-allyl palladium complex. Subsequently, a nucleophile attacks the π-allyl complex in an enantioselective manner, controlled by the chiral Trost ligand, yielding the desired product. [, , ]

Q8: How does the structure of the Trost ligand impact its catalytic activity?

A9: The rigid backbone of the Trost ligand, provided by the cyclohexane ring, contributes significantly to its high enantioselectivity. The diphenylphosphino groups ensure strong coordination to palladium and efficient chirality transfer during catalysis. []

Q9: Have computational studies been employed to investigate Trost ligand-Pd complexes?

A10: Yes, DFT (Density Functional Theory) calculations have been instrumental in understanding the mechanism of enantioselection in reactions catalyzed by Trost ligand-Pd complexes. These calculations provide valuable insights into the transition state structures and energy differences that dictate enantioselectivity. [, ]

Q10: Are there any specific SHE regulations regarding the use and handling of the Trost ligand?

A10: As with most chemicals, standard laboratory safety practices and appropriate personal protective equipment should be employed when handling the Trost ligand. It is advisable to consult the material safety data sheet (MSDS) for detailed safety information.

Q11: Are there any alternative ligands that can be used in place of the Trost ligand in asymmetric catalysis?

A24: Yes, several other chiral ligands, such as BINAP, PHOX, and Josiphos ligands, are also employed in asymmetric palladium-catalyzed reactions. Each ligand system possesses unique properties and substrate scopes, making them suitable for specific applications. [, ]

Q12: How are Trost ligand-Pd catalysts typically disposed of after use?

A12: As with most heavy metal catalysts, proper disposal procedures should be followed to minimize environmental impact. This often involves quenching the reaction mixture and treating it with appropriate reagents to remove the palladium catalyst. The residual waste should be disposed of according to local regulations.

Q13: What are some essential resources for researchers working with the Trost ligand?

A13: Access to standard synthetic organic chemistry facilities, including Schlenk lines, gloveboxes (for handling air-sensitive materials), and analytical instruments like NMR and HPLC are essential for working with the Trost ligand and its palladium complexes. Additionally, access to chemical databases and scientific literature is crucial for staying updated on the latest research and developments.

Q14: Who first developed the Trost ligand, and what are some key historical milestones in its development and application?

A14: Professor Barry M. Trost developed the Trost ligand in the 1980s. His pioneering work on palladium-catalyzed asymmetric allylic alkylation, utilizing the Trost ligand, has revolutionized the field of asymmetric synthesis. His contributions have earned him numerous awards and recognition, including the prestigious Wolf Prize in Chemistry (2014) for his groundbreaking discoveries in organic chemistry.

Q15: Are there any cross-disciplinary applications of the Trost ligand?

A28: While the primary applications of the Trost ligand lie in synthetic organic chemistry, its use extends to areas like medicinal chemistry, materials science, and catalysis development. For example, researchers utilize the Trost ligand in developing new synthetic methodologies for biologically active molecules, polymers, and other functional materials. []

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